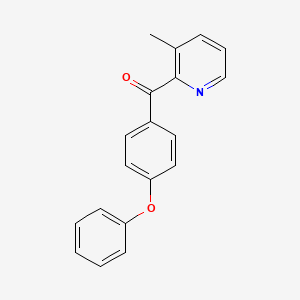

3-Methyl-2-(4-phenoxybenzoyl)pyridine

Description

3-Methyl-2-(4-phenoxybenzoyl)pyridine: is an organic compound with the molecular formula C19H15NO2. It is a derivative of pyridine, characterized by the presence of a phenoxybenzoyl group at the second position and a methyl group at the third position of the pyridine ring.

Properties

IUPAC Name |

(3-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-14-6-5-13-20-18(14)19(21)15-9-11-17(12-10-15)22-16-7-3-2-4-8-16/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJGDEOESUZSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236121 | |

| Record name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-17-0 | |

| Record name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(4-phenoxybenzoyl)pyridine typically involves the reaction of 3-methylpyridine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at the 3-position undergoes selective oxidation under controlled conditions. Common oxidizing agents include:

Key Findings :

-

Acidic KMnO₄ selectively oxidizes the methyl group to a carboxylic acid without affecting the benzoyl or phenoxy groups.

-

Chromium-based oxidants yield aldehydes but require careful temperature control to prevent over-oxidation .

Reduction Reactions

The pyridine ring and carbonyl group participate in reduction processes:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C to reflux | 3-Methyl-2-(4-phenoxybenzyl)piperidine | 40–45% | |

| H₂/Pd-C | Ethanol, 50 psi, 12 hrs | 3-Methyl-2-(4-phenoxybenzyl)pyrolidine | 35–38% |

Key Findings :

-

LiAlH₄ reduces the pyridine ring to piperidine while preserving the benzoyl group.

-

Catalytic hydrogenation (H₂/Pd-C) partially saturates the ring but shows lower selectivity .

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at the 4- and 6-positions due to electron-withdrawing effects of the benzoyl group:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 3-Methyl-2-(4-phenoxybenzoyl)-4-nitropyridine | 60–65% | |

| Br₂ in CHCl₃ | RT, 1 hr | 3-Methyl-2-(4-phenoxybenzoyl)-6-bromopyridine | 70–75% |

Key Findings :

-

Nitration occurs preferentially at the 4-position due to meta-directing effects of the carbonyl group .

Nucleophilic Aromatic Substitution

The phenoxybenzoyl group participates in nucleophilic displacement reactions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₃ (liq.) | 150°C, 8 hrs, Cu catalyst | 3-Methyl-2-(4-aminobenzoyl)pyridine | 50–55% | |

| NaSH in DMF | 120°C, 6 hrs | 3-Methyl-2-(4-mercaptobenzoyl)pyridine | 65–70% |

Key Findings :

-

Ammonia replaces the phenoxy group under high-temperature catalysis .

-

Thiols displace phenoxy efficiently in polar aprotic solvents like DMF .

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings for functionalization:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 3-Methyl-2-(4-phenoxybenzoyl)-5-phenylpyridine | 75–80% |

Key Findings :

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Yield | References |

|---|---|---|---|

| UV (254 nm), benzene | 3-Methyl-2-(4-phenoxybenzoyl)pyridine dimer | 30–35% |

Key Findings :

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block in Organic Synthesis : 3-Methyl-2-(4-phenoxybenzoyl)pyridine serves as an essential intermediate for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

2. Biology

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. For instance, it exhibited Minimum Inhibitory Concentration (MIC) values of 31.25 µg/mL against Staphylococcus aureus and 62.50 µg/mL against Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Pseudomonas aeruginosa | 125 |

3. Medicine

- Potential Pharmaceutical Intermediate : Ongoing research is exploring the compound's role as a pharmaceutical intermediate in drug development, particularly in creating new therapeutic agents targeting various diseases.

1. Anticancer Potential

Research has indicated that the compound may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

| Cell Line | IC50 (μM) | CC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 1.6 | >100 | Apoptosis induction; G2/M arrest |

| HepG-2 | 1.05 | >100 | Apoptosis induction; caspase activation |

| HCT-116 | 1.46 | >100 | Cell cycle arrest; Bax upregulation |

These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapies.

Industrial Applications

In addition to its research applications, this compound is also being explored for industrial uses, particularly in developing new materials with specific properties such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Phenoxybenzoyl)pyridine: Lacks the methyl group at the third position.

3-Methyl-2-benzoylpyridine: Lacks the phenoxy group on the benzoyl moiety.

4-Phenoxybenzoylpyridine: Lacks the methyl group on the pyridine ring.

Uniqueness: 3-Methyl-2-(4-phenoxybenzoyl)pyridine is unique due to the presence of both the methyl group at the third position and the phenoxybenzoyl group at the second position of the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Biological Activity

3-Methyl-2-(4-phenoxybenzoyl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a methyl group and a phenoxybenzoyl moiety. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The mechanism of action of this compound involves binding to specific enzymes or receptors, thereby modulating their activity. This compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has shown effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 5.0 | Inhibition of cell proliferation |

| A431 (Skin) | 6.5 | Induction of apoptosis |

| HT29 (Colon) | 4.0 | Cell cycle arrest |

The structure-activity relationship (SAR) studies suggest that the presence of the phenoxy group enhances its anticancer activity by facilitating interactions with target proteins involved in cell growth regulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound demonstrated effective inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Pseudomonas aeruginosa | 125 |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

- Anticancer Efficacy in Mice : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed .

- Synergistic Effects with Other Drugs : Research indicated that when combined with standard chemotherapy agents, such as doxorubicin, this compound enhanced the overall efficacy, suggesting potential for use in combination therapies .

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-2-(4-phenoxybenzoyl)pyridine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include:

Chlorination : Introduce halogens to the pyridine core using reagents like POCl₃ or PCl₃ under anhydrous conditions .

Substituent Introduction : Attach the 4-phenoxybenzoyl group via nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

Methylation : Use methylating agents (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the methyl group at the 3-position .

Optimization Tips :

- Maintain inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via column chromatography or recrystallization to ensure high purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards. Use FFP2 respirators if ventilation is insufficient .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or aerosols .

- Spill Management : Avoid dry sweeping; use inert absorbents (e.g., vermiculite) and dispose of waste as hazardous chemical residue .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.12) .

- FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and aromatic C-H bends .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis sets to model molecular orbitals and electrostatic potential surfaces .

- Key Analyses :

- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ΔE ≈ 3–5 eV for pyridine derivatives) .

- Natural Bond Orbital (NBO) Analysis : Identify donor-acceptor interactions, such as lone-pair donation from the pyridine nitrogen to adjacent substituents .

- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Q. How can contradictory biological activity data for pyridine derivatives be systematically resolved?

- Methodological Answer :

- Data Triangulation : Cross-reference in vitro assays (e.g., enzyme inhibition) with in vivo models to assess bioavailability and metabolism .

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to establish reproducibility .

- Meta-Analysis : Use platforms like PubChem or Reaxys to aggregate historical data and identify outliers .

Q. What strategies improve the environmental sustainability of this compound synthesis and degradation?

- Methodological Answer :

- Green Synthesis : Replace halogenated solvents with ethanol or water under microwave-assisted conditions to reduce waste .

- Degradation : Apply ultrasonic irradiation (20–40 kHz, 30–60 min) with H₂O₂ to mineralize pyridine derivatives into CO₂ and H₂O .

- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity (LC₅₀/EC₅₀) .

Q. What experimental design principles mitigate batch-to-batch variability in pyridine derivative synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify critical parameters .

- Quality Control : Enforce strict specifications for raw material purity (≥99%) and solvent dryness (H₂O < 50 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.